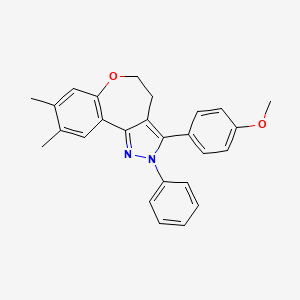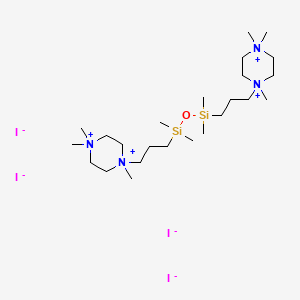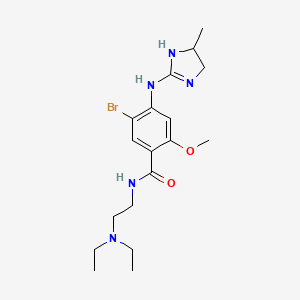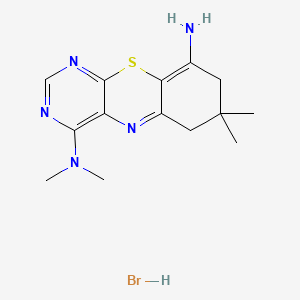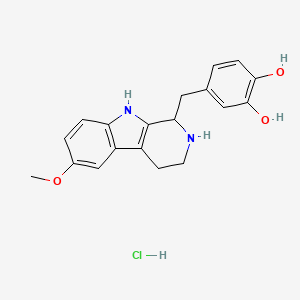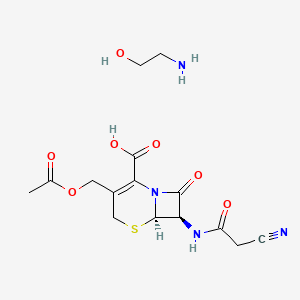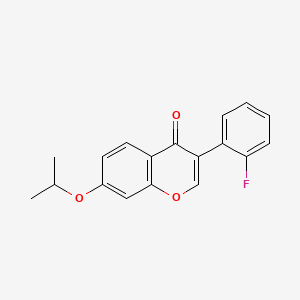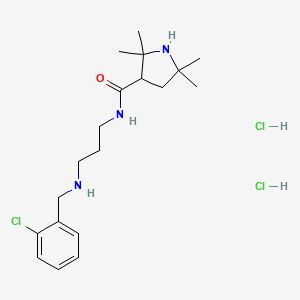
Benzoic acid, 4-(2-(1H-benzimidazol-1-yl)ethoxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2-(1H-benzimidazol-1-yl)ethoxy)-, sodium salt: is a chemical compound that combines the structural features of benzoic acid and benzimidazole. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both benzoic acid and benzimidazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2-(1H-benzimidazol-1-yl)ethoxy)-, sodium salt typically involves the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Etherification: The benzimidazole derivative is then reacted with an appropriate alkylating agent to introduce the ethoxy group.
Formation of the sodium salt: The final step involves neutralizing the benzoic acid derivative with a sodium base to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the benzoic acid moiety, resulting in the formation of reduced benzoic acid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductivity and fluorescence.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anticancer Activity: Research has shown that the compound can inhibit the growth of certain cancer cells, making it a potential anticancer agent.
Industry:
Preservatives: The compound can be used as a preservative in various industrial applications due to its antimicrobial properties.
Coatings: It can be used in the formulation of coatings with enhanced durability and resistance to microbial growth.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2-(1H-benzimidazol-1-yl)ethoxy)-, sodium salt involves its interaction with various molecular targets. The benzimidazole moiety can interact with proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and anticancer effects. The benzoic acid moiety can also contribute to the compound’s activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: This compound shares a similar benzimidazole moiety but differs in the substituent groups attached to the benzoic acid.
2-(4-Aminophenyl)benzimidazole: This compound has a similar benzimidazole structure but lacks the ethoxy group present in benzoic acid, 4-(2-(1H-benzimidazol-1-yl)ethoxy)-, sodium salt.
Uniqueness: The presence of both the benzimidazole and benzoic acid moieties in this compound imparts unique chemical and biological properties. The ethoxy group enhances its solubility and stability, making it more effective in various applications compared to similar compounds.
Properties
CAS No. |
197635-34-0 |
|---|---|
Molecular Formula |
C16H13N2NaO3 |
Molecular Weight |
304.27 g/mol |
IUPAC Name |
sodium;4-[2-(benzimidazol-1-yl)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O3.Na/c19-16(20)12-5-7-13(8-6-12)21-10-9-18-11-17-14-3-1-2-4-15(14)18;/h1-8,11H,9-10H2,(H,19,20);/q;+1/p-1 |
InChI Key |
NBXCVTSCTLEMHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



